molecular formula C11H23N3O B1464483 2-(4-aminopiperidin-1-yl)-N-butylacetamide CAS No. 1250634-01-5

2-(4-aminopiperidin-1-yl)-N-butylacetamide

Cat. No. B1464483
CAS RN: 1250634-01-5
M. Wt: 213.32 g/mol
InChI Key: FGTGUTVWLJAPIZ-UHFFFAOYSA-N
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Description

The compound “2-(4-aminopiperidin-1-yl)-N-butylacetamide” is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an amide functional group, which is common in many biological compounds and pharmaceuticals.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including those involving the amide functional group and the piperidine ring . The specific reactions that “2-(4-aminopiperidin-1-yl)-N-butylacetamide” might undergo would depend on the exact structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-aminopiperidin-1-yl)-N-butylacetamide” would depend on its exact structure. Piperidine derivatives generally have properties typical of organic compounds, including specific melting points, boiling points, and solubilities .

Scientific Research Applications

Drug Development

2-(4-aminopiperidin-1-yl)-N-butylacetamide: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in various pharmaceuticals, including antipsychotics, antidepressants, and antihistamines . This compound can be used to develop new drugs with potential therapeutic applications.

Catalysis

In the field of catalysis, this compound could be used to facilitate chemical reactions. Piperidine derivatives are known to act as catalysts in organic synthesis, particularly in facilitating nucleophilic substitution reactions .

Molecular Biology

Piperidine derivatives play a role in molecular biology research. They can be used as reagents in DNA sequencing and as inhibitors in the study of certain biological pathways .

Pharmacological Research

The pharmacological applications of piperidine derivatives are vast. They are involved in the synthesis of compounds with analgesic, antimalarial, and anti-inflammatory properties .

Synthesis of Biologically Active Compounds

This compound can be used in the synthesis of biologically active molecules. Its structure allows for the creation of diverse chemical entities that can interact with various biological targets .

Environmental Chemistry

In environmental chemistry, piperidine derivatives can be used to develop sensors for detecting pollutants or as intermediates in the synthesis of environmentally friendly materials .

Food Safety

The compound’s derivatives can be applied in food safety research, such as developing new preservatives or analyzing food content for quality control purposes .

Advanced Material Science

Lastly, in advanced material science, this compound could be used to create new polymers or as a monomer in the production of high-performance materials .

Mechanism of Action

The mechanism of action of “2-(4-aminopiperidin-1-yl)-N-butylacetamide” would depend on its specific biological targets. Many piperidine derivatives are used in pharmaceuticals and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards of “2-(4-aminopiperidin-1-yl)-N-butylacetamide” would depend on its exact structure and properties. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Future Directions

The future directions for research on “2-(4-aminopiperidin-1-yl)-N-butylacetamide” could include further exploration of its synthesis, properties, and potential applications. Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods of synthesis and novel applications are continually being explored .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-2-3-6-13-11(15)9-14-7-4-10(12)5-8-14/h10H,2-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTGUTVWLJAPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-butylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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